1,3-Dibromooctan-2-one
Description
While the exact data for this compound is unavailable in the provided sources, its structural analogs, such as 1,3-Dibromoacetone (1,3-dibromopropan-2-one, CAS 816-39-7), are well-documented. These analogs share key features: a ketone group flanked by bromine atoms at the 1- and 3-positions. The bromine substituents significantly influence reactivity, stability, and applications in organic synthesis, particularly as alkylating agents or intermediates .
Properties
CAS No. |
1577-95-3 |
|---|---|
Molecular Formula |
C8H14Br2O |
Molecular Weight |
286.007 |
IUPAC Name |
1,3-dibromooctan-2-one |
InChI |
InChI=1S/C8H14Br2O/c1-2-3-4-5-7(10)8(11)6-9/h7H,2-6H2,1H3 |
InChI Key |
HKOOGYYHLSPIJR-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(=O)CBr)Br |
Synonyms |
1,3-Dibromo-2-octanone |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromooctan-2-one can be synthesized through the bromination of 2-octanone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst or external oxidant .
Industrial Production Methods
Industrial production of 1,3-dibromo-2-octanone may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromooctan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,3-dihydroxy-2-octanone or other reduced products.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Bromination: Bromine (Br2) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are commonly used brominating agents.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of substituted octanones or other derivatives.
Reduction: Formation of 1,3-dihydroxy-2-octanone.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1,3-Dibromooctan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-octanone involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The bromine atoms in the compound make it highly reactive, allowing it to participate in substitution and other reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Structural Analogs in the Propanone Family
The closest analogs to 1,3-Dibromooctan-2-one are brominated propanones (acetone derivatives). Key examples include:
Key Differences :
- Position of Halogens: 1,3-Dibromoacetone’s bromines are symmetrically placed, favoring nucleophilic substitution at both termini.
- Electrophilicity : Chlorine substitution (e.g., in D-10053) increases the electron-withdrawing effect, enhancing reactivity in SN2 reactions compared to purely brominated analogs .
Bicyclic Brominated Ketones
Bicyclic structures, such as (1S,3R,4R)-3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (CAS 64474-54-0), differ fundamentally due to their rigid frameworks:
Key Differences :
- Steric Effects : Bicyclic systems restrict molecular flexibility, reducing accessibility to the ketone group for reactions. This contrasts with linear brominated ketones like 1,3-Dibromoacetone, which have greater conformational freedom .
- Applications : Bicyclic bromoketones are often used in natural product synthesis (e.g., terpenes), whereas linear analogs serve as intermediates in pharmaceuticals or agrochemicals .
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